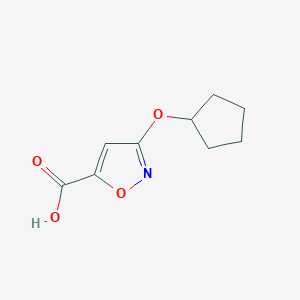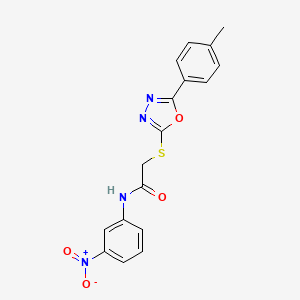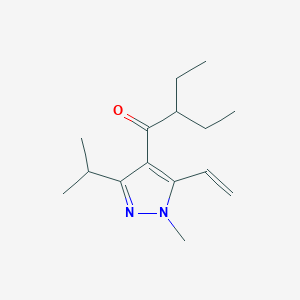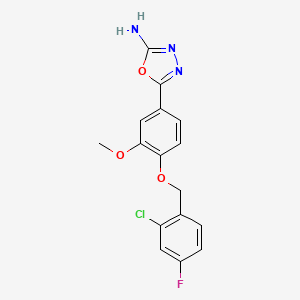![molecular formula C14H8Br2ClNO B11781475 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11781475.png)
2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a chlorophenyl group at the second position and a dibromomethyl group at the fifth position of the benzo[d]oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorophenylamine with a dibromomethyl-substituted benzoyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted oxazoles with various functional groups.
- Oxidized derivatives with altered electronic properties.
- Reduced derivatives with different steric and electronic characteristics.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to changes in cellular functions.
Comparaison Avec Des Composés Similaires
2-Phenylbenzo[d]oxazole: Lacks the chlorophenyl and dibromomethyl groups, resulting in different reactivity and applications.
2-(4-Chlorophenyl)-5-methylbenzo[d]oxazole: Similar structure but with a methyl group instead of dibromomethyl, leading to different chemical properties.
2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole:
Uniqueness: 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole is unique due to the presence of both chlorophenyl and dibromomethyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.
Propriétés
Formule moléculaire |
C14H8Br2ClNO |
|---|---|
Poids moléculaire |
401.48 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-5-(dibromomethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8Br2ClNO/c15-13(16)8-4-5-12-11(7-8)18-14(19-12)9-2-1-3-10(17)6-9/h1-7,13H |
Clé InChI |
PIRSCVYOVLGQKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11781396.png)

![Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B11781400.png)











